INTERLEUKIN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Interleukin-2 is a type of cytokine signaling molecule in the immune system. It is a protein that regulates the activities of white blood cells, which are responsible for immunity. This compound is part of the body’s natural response to microbial infection and in discriminating between foreign (“non-self”) and “self” entities. It mediates its effects by binding to this compound receptors, which are expressed by lymphocytes .

Métodos De Preparación

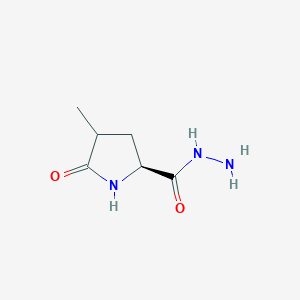

Synthetic Routes and Reaction Conditions: The chemical synthesis of interleukin-2 is a complex process due to its hydrophobic nature and tendency to aggregate. A tunable backbone modification strategy has been employed to introduce solubilizing tags for peptide purification and ligation processes. This method involves the use of peptide hydrazide chemistry and special ligation solvent conditions .

Industrial Production Methods: Industrial production of this compound typically involves recombinant DNA technology. This method includes inserting the gene encoding this compound into bacterial or mammalian cells, which then produce the protein. The protein is subsequently purified through various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Interleukin-2 undergoes various biochemical reactions, including phosphorylation and dimerization. These reactions are crucial for its function in signal transduction pathways .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include peptide hydrazides and solubilizing tags. The conditions often involve specific pH levels and temperatures to maintain protein stability .

Major Products: The major products formed from these reactions are modified this compound proteins with enhanced stability and solubility, which are crucial for their therapeutic applications .

Aplicaciones Científicas De Investigación

Interleukin-2 has a wide range of applications in scientific research, particularly in immunotherapy. It is used to stimulate the growth of T cells and natural killer cells, which are essential for the immune response against tumors. This compound has been approved for the treatment of metastatic renal cell carcinoma and metastatic melanoma . Additionally, it is being explored for its potential in treating other cancers, autoimmune diseases, and infectious diseases .

Mecanismo De Acción

Interleukin-2 exerts its effects by binding to its receptor, which consists of three subunits: alpha (CD25), beta (CD122), and gamma (CD132). This binding leads to the activation of various signaling pathways, including the JAK-STAT pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway. These pathways result in the proliferation and activation of T cells and natural killer cells .

Comparación Con Compuestos Similares

Similar Compounds: Interleukin-2 is part of a family of cytokines that includes interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. These cytokines share a common gamma chain in their receptors and have overlapping functions in the immune system .

Uniqueness: What sets this compound apart is its dual role in both promoting immune activation and regulating immune tolerance. This dual functionality makes it a unique and valuable tool in immunotherapy, as it can be used to enhance the immune response against tumors while also maintaining immune homeostasis .

Propiedades

Número CAS |

102524-44-7 |

|---|---|

Fórmula molecular |

C6H5Cl2NO2S |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.